While Macitentan is currently approved for the treatment of pulmonary arterial hypertension (PAH) by the US Food and Drug Administration (FDA) , ongoing scientific research is exploring its potential applications in other areas. Here's a breakdown of some key areas of investigation:
PAH is a rare and progressive lung disease that causes high blood pressure in the arteries that supply blood to the lungs. This high blood pressure makes it harder for the heart to pump blood to the lungs, which can lead to shortness of breath, fatigue, chest pain, and right heart failure.
Clinical trials have demonstrated the efficacy of Macitentan in improving exercise capacity and hemodynamics (blood flow) in patients with PAH []. Research is ongoing to explore the long-term effects of Macitentan on disease progression and patient outcomes.
Due to its mechanism of action on endothelin receptors, researchers are investigating the potential benefits of Macitentan in other cardiovascular diseases where blood vessel constriction plays a role.
Some areas of exploration include: